molecular formula C4H6N4S B1338728 4-(Methylthio)-1,3,5-triazin-2-amine CAS No. 27282-89-9

4-(Methylthio)-1,3,5-triazin-2-amine

Cat. No. B1338728
CAS RN: 27282-89-9
M. Wt: 142.19 g/mol
InChI Key: SQROAKSRUALIEJ-UHFFFAOYSA-N
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Description

4-(Methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The methylthio group attached to the triazine ring suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of triazine derivatives, including those with methylthio substituents, has been explored in several studies. A practical one-pot synthesis method for 4,6-disubstituted and 4-aryl-6-methyl-substituted 1,3,5-triazin-2-amines has been developed, which uses cesium carbonate-promoted cotrimerization of aromatic nitriles with guanidine or N-acetylguanidine . Another study describes the conversion of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one to its methylthio derivative, which then serves as a building block for further reactions to synthesize novel tetrazepine derivatives . Additionally, a regioselective synthesis of 2-amino-1,2,4-triazinones has been reported, starting from 3-methylthio-1,2,4-triazinones with O-(2,4-dinitrophenyl)hydroxylamine as an amino transfer agent .

Molecular Structure Analysis

The molecular and crystal structure of triazine derivatives has been studied, revealing that these compounds can form various crystal symmetries and conformations. For instance, a triazine derivative crystallized from ethanol showed monoclinic symmetry with specific unit cell dimensions and a flattened boat conformation of the triazine ring . Such structural elucidations are crucial for understanding the physical properties and potential interactions of these compounds.

Chemical Reactions Analysis

Triazine compounds can undergo a variety of chemical reactions. Photokinetic experiments have shown that the deamination reaction of 4-amino-3-methylthio-1,2,4-triazin-5(4H)-ones is dependent on the presence of oxygen and the nature of the solvent . The conversion of 3-(methylthio)-1,2,4-triazine with potassium amide in liquid ammonia has been studied, revealing a proposed SN(ANRORC) mechanism for the amino-de(methylthio)lation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure and substituents. The study of N-methyl 3-amino-1,2,4-triazin-5(2H)-ones by C-13 nuclear magnetic resonance spectroscopy has provided insights into the structural elucidation of these compounds, which is essential for understanding their reactivity and potential applications . Additionally, the design and synthesis of 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine and its derivatives have been carried out, with in vitro and in silico studies highlighting their antimicrobial activities and molecular interactions .

Scientific Research Applications

  • Agrochemicals

    • Results/Outcomes : The effectiveness of these agrochemicals depends on the specific formulation and application method. Quantitative data on crop yield improvement, pest control, and disease prevention are essential for evaluating their impact .
  • Pharmaceuticals

    • Results/Outcomes : Quantitative data on binding affinity, toxicity, and efficacy guide the selection of lead compounds for further development .
  • Dyestuffs

    • Results/Outcomes : The resulting dyes exhibit specific hues, solubility, and stability. Quantitative measurements include color intensity and lightfastness .
  • Bioprospecting

    • Results/Outcomes : Quantitative data on binding affinities, inhibition constants, and biological activity guide the selection of promising compounds for further investigation .
  • Environmental Chemistry

    • Results/Outcomes : Quantitative measurements reveal its concentration in environmental samples, aiding in pollution assessment and remediation .
  • Materials Science

    • Results/Outcomes : Quantitative data on polymer properties (e.g., mechanical strength, thermal stability) inform material design and applications .

Future Directions

While specific future directions for “4-(Methylthio)-1,3,5-triazin-2-amine” are not available, similar compounds have been studied for their potential applications in single-molecule sensors and as anti-cancer agents .

properties

IUPAC Name

4-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQROAKSRUALIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516121
Record name 4-(Methylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-1,3,5-triazin-2-amine

CAS RN

27282-89-9
Record name 4-(Methylsulfanyl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfanyl)-1,3,5-triazin-2-amine
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